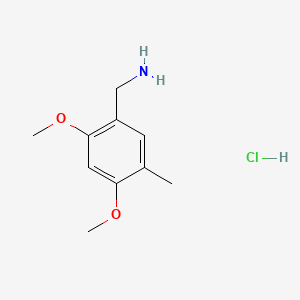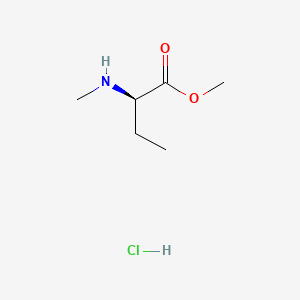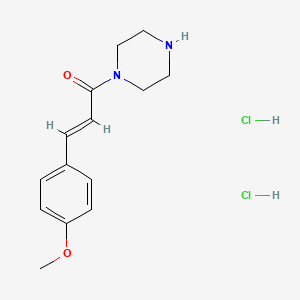![molecular formula C16H21FN2O4 B13467303 5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid CAS No. 141940-35-4](/img/structure/B13467303.png)
5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a fluorobenzoic acid moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of piperazine with tert-butyl chloroformate to introduce the tert-butoxycarbonyl protecting group. This intermediate is then reacted with 2-fluorobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the piperazine ring or the benzoic acid moiety.
Substitution: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound is used in the development of biochemical probes and as a precursor for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection under mild conditions.
Comparison with Similar Compounds
Similar Compounds
5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid: This compound features a similar piperazine ring and tert-butoxycarbonyl group but differs in the benzoic acid moiety.
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate: Another related compound with a piperazine ring and tert-butoxycarbonyl group, but with different substituents on the pyrimidine ring.
Uniqueness
5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid is unique due to the presence of the fluorobenzoic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of fluorinated compounds, which are often important in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
Properties
CAS No. |
141940-35-4 |
|---|---|
Molecular Formula |
C16H21FN2O4 |
Molecular Weight |
324.35 g/mol |
IUPAC Name |
2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H21FN2O4/c1-16(2,3)23-15(22)19-8-6-18(7-9-19)11-4-5-13(17)12(10-11)14(20)21/h4-5,10H,6-9H2,1-3H3,(H,20,21) |
InChI Key |
RAKXQSKURLYFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
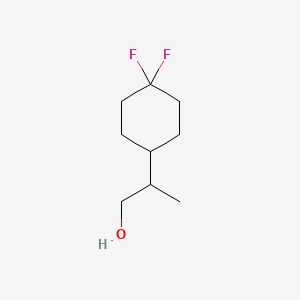
![4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B13467228.png)
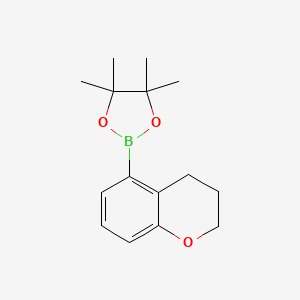
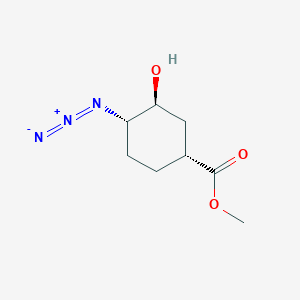
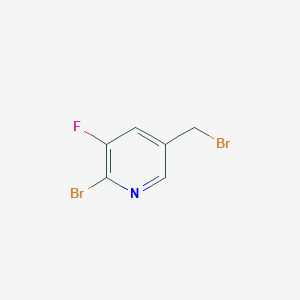
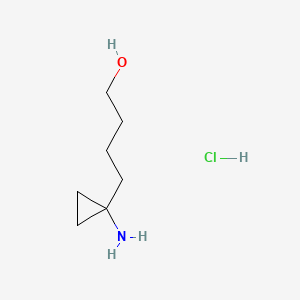
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)
